1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a pyridinyl group, and a dihydropyridazine core, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl halide reacts with the dihydropyridazine intermediate.
Attachment of the pyridinyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where a pyridinyl boronic acid reacts with the chlorophenyl-dihydropyridazine intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-(3-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide include:
Pyrazole derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridine-based compounds: These are widely studied for their roles in coordination chemistry and as building blocks in organic synthesis.
The uniqueness of this compound lies in its combined structural features, which confer specific electronic and steric properties that are advantageous in various applications.
Properties
Molecular Formula |
C16H11ClN4O2 |
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Molecular Weight |
326.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-oxo-N-pyridin-3-ylpyridazine-3-carboxamide |
InChI |
InChI=1S/C16H11ClN4O2/c17-11-3-1-5-13(9-11)21-8-6-14(22)15(20-21)16(23)19-12-4-2-7-18-10-12/h1-10H,(H,19,23) |
InChI Key |
XSXZIAMDEOGQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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